Methyl 4,6-dihydroxy-5-nitronicotinate

Catalog No.
S892021
CAS No.
89247-04-1
M.F
C7H6N2O6
M. Wt
214.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,6-dihydroxy-5-nitronicotinate

CAS Number

89247-04-1

Product Name

Methyl 4,6-dihydroxy-5-nitronicotinate

IUPAC Name

methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate

Molecular Formula

C7H6N2O6

Molecular Weight

214.13 g/mol

InChI

InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11)

InChI Key

XFKYOFYOTZRQAW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]

Methyl 4,6-dihydroxy-5-nitronicotinate is a chemical compound belonging to the class of nitro derivatives of pyridine. It is characterized by a pyridine ring with two hydroxyl groups at positions 4 and 6, and a nitro group at position 5. This compound is of interest due to its potential applications in pharmaceuticals and agriculture, particularly for its biological activity and synthetic versatility.

There is no current information available on the specific mechanism of action of MDHN. Its relation to nicotinic acid suggests potential involvement in cellular energy metabolism, but this remains speculative without dedicated research.

  • Potential irritant: The presence of hydroxyl groups suggests potential irritation to skin and eyes.
  • Nitro group hazards: Nitro groups can be mildly explosive under specific conditions. However, the nature of the molecule suggests a lower risk.
Typical of nitro compounds and hydroxylated pyridines. Key reactions include:

  • Nitration: The introduction of additional nitro groups can occur under strong nitrating conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
  • Esterification: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters.

These reactions expand the utility of methyl 4,6-dihydroxy-5-nitronicotinate in synthetic organic chemistry.

Studies suggest that methyl 4,6-dihydroxy-5-nitronicotinate exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its structure allows for interactions with biological targets, potentially inhibiting certain enzymes or pathways involved in disease processes. The compound's ability to modulate biological activity makes it a candidate for further research in drug development.

Several methods have been reported for synthesizing methyl 4,6-dihydroxy-5-nitronicotinate:

  • Direct Nitration: Starting from methyl nicotinate, nitration can be achieved using nitric acid under controlled conditions to yield the desired nitro derivative.
  • Hydroxylation: Hydroxyl groups can be introduced through various electrophilic aromatic substitution reactions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler precursors, allowing for the introduction of functional groups in a controlled manner.

These methods highlight the versatility in synthesizing this compound while considering environmental and safety factors.

Methyl 4,6-dihydroxy-5-nitronicotinate has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery due to its biological properties.
  • Agricultural Chemicals: Its antimicrobial properties may be leveraged in developing pesticides or fungicides.
  • Research: Used as a tool compound in biochemical studies to understand the role of nitro compounds in biological systems.

Interaction studies involving methyl 4,6-dihydroxy-5-nitronicotinate focus on its binding affinity with various biomolecules. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to study its interactions at a molecular level.

These investigations are critical for understanding its mechanism of action and optimizing its therapeutic potential.

Methyl 4,6-dihydroxy-5-nitronicotinate shares structural similarities with various other compounds. Here are some notable comparisons:

Compound NameSimilarityKey Features
Ethyl 4,6-dihydroxy-5-nitronicotinate0.87Ethyl ester variant; similar biological activity.
Methyl 6-hydroxy-5-nitronicotinate0.89Hydroxyl group at position 6; different activity profile.
Methyl 2-hydroxy-5-nitronicotinate0.88Hydroxyl group at position 2; potential different interactions.
Methyl 4,6-dihydroxynicotinate0.71Lacks the nitro group; differing biological effects.
6-Hydroxy-5-nitronicotinic acid0.93Acidic form; potential for different reactivity patterns.

These compounds illustrate the diversity within this chemical family while highlighting the unique attributes of methyl 4,6-dihydroxy-5-nitronicotinate.

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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